1-(1-pentyl-1H-benzimidazol-2-yl)propan-1-ol
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Overview
Description
1-(1-Pentyl-1H-benzimidazol-2-yl)propan-1-ol is a synthetic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-pentyl-1H-benzimidazol-2-yl)propan-1-ol typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by alkylation and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Pentyl-1H-benzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzimidazole core .
Scientific Research Applications
1-(1-Pentyl-1H-benzimidazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-pentyl-1H-benzimidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-(2-Hydroxyphenyl)-1H-benzimidazole
- 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
- 2-(2-Pyrrolidinyl)-1H-benzimidazole dihydrochloride
Uniqueness: 1-(1-Pentyl-1H-benzimidazol-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group and the propanol moiety enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(1-pentylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C15H22N2O/c1-3-5-8-11-17-13-10-7-6-9-12(13)16-15(17)14(18)4-2/h6-7,9-10,14,18H,3-5,8,11H2,1-2H3 |
InChI Key |
GBPRHMBTEPFMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(CC)O |
Origin of Product |
United States |
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